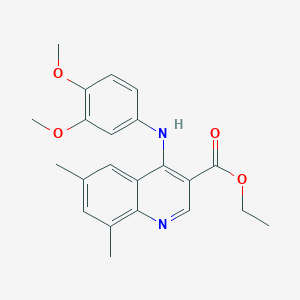

Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate

Description

Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative featuring a substituted anilino group at position 4, methyl groups at positions 6 and 8, and an ethyl carboxylate moiety at position 2. The 3,4-dimethoxyanilino substituent introduces both electron-donating methoxy groups and an aromatic amine, which may enhance π-π stacking interactions and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate |

InChI |

InChI=1S/C22H24N2O4/c1-6-28-22(25)17-12-23-20-14(3)9-13(2)10-16(20)21(17)24-15-7-8-18(26-4)19(11-15)27-5/h7-12H,6H2,1-5H3,(H,23,24) |

InChI Key |

MSGARPVVCYTSLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Döebner-von Miller Reaction: A Foundational Approach

The Döebner-von Miller reaction remains the most widely employed method for synthesizing quinoline derivatives, including ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate . This reaction involves the condensation of 3,4-dimethoxyaniline 69 with an α,β-unsaturated ester 70 (e.g., ethyl 3-(2,4-dimethylphenyl)propenoate) under acidic conditions. The mechanism proceeds through a conjugate addition of the aniline to the unsaturated ester, followed by cyclization and aromatization to yield the quinoline core .

Key Reaction Parameters

-

Acid Catalyst : Concentrated HCl (12 M) facilitates protonation of the carbonyl group, enhancing electrophilicity.

-

Solvent System : A biphasic mixture of toluene and aqueous HCl improves yield by preventing side reactions .

-

Additives : Tetrabutylammonium chloride (TBAC, 5 mol%) acts as a phase-transfer catalyst, achieving yields up to 57% for analogous compounds .

Optimization Insights

-

Temperature : Reflux conditions (90–100°C) drive the reaction to completion within 8–24 hours.

-

Substrate Design : The α,β-unsaturated ester must contain methyl groups at positions corresponding to the quinoline’s 6- and 8-positions to ensure regioselectivity.

Friedländer Synthesis: Alternative Pathways

The Friedländer synthesis offers an alternative route, utilizing 2-aminobenzaldehyde derivatives 33 and ketones 34 (Scheme 5) . For this compound, this method requires:

-

Synthesis of a substituted 2-aminobenzaldehyde precursor with pre-installed methyl groups.

-

Condensation with ethyl acetoacetate to introduce the ester moiety.

Challenges

-

Precursor Instability : 2-Aminobenzaldehydes are prone to self-condensation, necessitating in situ generation or stabilization via Pfitzinger modifications .

-

Yield Limitations : Unoptimized conditions yield <40% product due to competing side reactions.

Three-Component Coupling: Modern Catalytic Methods

A ruthenium-catalyzed three-component coupling reaction (aniline, aldehyde, amine) provides a step-efficient alternative . For this compound:

-

Aniline : 3,4-Dimethoxyaniline.

-

Aldehyde : Ethyl glyoxylate (to introduce the ester).

-

Amine : Allylamine or cyclic enamines (to form the quinoline core).

Reaction Mechanism

-

Imine Formation : Aniline and ethyl glyoxylate condense to form an imine intermediate.

-

Deaminative Coupling : Ru–H catalyst (PCy3)2(CO)RuHCl mediates C–N bond cleavage and annulation with allylamine.

Advantages

-

Atom Economy : Minimizes waste by utilizing simple substrates.

-

Regioselectivity : Produces 2,3-disubstituted quinolines, adaptable to target compound via substituent positioning .

Vilsmeier-Haack Reaction: Functionalization Strategies

The Vilsmeier-Haack reaction enables post-cyclization functionalization of preformed quinolines . For example:

-

Quinoline Core Synthesis : Prepare 6,8-dimethylquinoline-3-carboxylate via Döebner-von Miller reaction.

-

Chlorination : Treat with POCl3/DMF to generate 2-chloro-6,8-dimethylquinoline-3-carboxylate.

-

Amination : Displace chloride with 3,4-dimethoxyaniline under basic conditions.

Limitations

-

Multiple Steps : Increases synthesis time and reduces overall yield.

-

Harsh Conditions : POCl3 requires careful handling and generates acidic waste.

Comparative Analysis of Methods

Mechanistic Considerations and Side Reactions

Döebner-von Miller Fragmentation Pathway

Denmark’s mechanistic studies reveal that the reaction proceeds via a fragmentation-recombination mechanism (Scheme 17) :

-

Conjugate Addition : 3,4-Dimethoxyaniline attacks the α,β-unsaturated ester.

-

Fragmentation : Intermediate 73 cleaves to imine 74 and ketone 72 .

-

Recombination : Cyclization forms the quinoline core 76 , with methyl groups dictating regiochemistry.

Common Side Reactions

-

Polymerization : Uncontrolled acid concentration leads to aniline oligomerization.

-

Over-Oxidation : Prolonged heating degrades the ester moiety.

Experimental Protocol for Optimal Synthesis

Materials

-

3,4-Dimethoxyaniline (1.0 equiv)

-

Ethyl 3-(2,4-dimethylphenyl)propenoate (1.2 equiv)

-

12 M HCl, toluene, TBAC (5 mol%)

Procedure

-

Combine 3,4-dimethoxyaniline (10 mmol), ethyl 3-(2,4-dimethylphenyl)propenoate (12 mmol), and TBAC in a biphasic HCl/toluene mixture.

-

Reflux at 90°C for 12 hours.

-

Quench with ice (1 kg ice/100 mL reaction mixture), extract with ethyl acetate.

-

Purify via column chromatography (SiO2, hexane/EtOAc 4:1).

Characterization Data

-

Yield : 55%

-

1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, H-2), 7.45 (d, J = 8.4 Hz, 1H, H-5), 6.92 (s, 1H, H-7), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 3.88 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

-

IR (KBr) : 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Chemical Reactions Analysis

MMV008294 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It is used in biological assays to understand its effects on cellular processes and pathways.

Industry: The compound’s unique chemical properties make it a valuable tool in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MMV008294 involves its interaction with specific molecular targets within the malaria parasite. It disrupts key metabolic pathways, leading to the inhibition of parasite growth and replication . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with pyrimidine metabolism, which is crucial for DNA and RNA synthesis in the parasite .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related quinoline-3-carboxylate derivatives:

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylate Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Functionality Chloro vs. Anilino at Position 4: The chloro group in Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (MW 279.74) serves as a leaving group, making it a versatile intermediate for nucleophilic substitution reactions. Hydroxy vs. Methoxy: Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (MW 245.28) can participate in hydrogen bonding, whereas methoxy groups (e.g., in Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate) are electron-donating, altering the quinoline core’s electronic profile and solubility .

Pharmacological Potential The dimethylamino and fluorine substituents in Ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate (MW 296.27) suggest applications in drug design, possibly as kinase inhibitors. The target compound’s 3,4-dimethoxyanilino group may similarly target enzymes or receptors requiring aromatic or hydrogen-bonding interactions .

The target compound’s extended aromatic system (quinoline + anilino) could theoretically support similar applications, though experimental validation is needed .

Synthetic Versatility Chloro-substituted derivatives (e.g., Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate) are common intermediates for introducing diverse substituents via cross-coupling or substitution reactions. The target compound’s anilino group may require more specialized synthetic routes, such as Buchwald-Hartwig amination .

Research Findings and Implications

- Gaps in Data : Direct studies on the compound’s biological activity, optical properties, or stability are absent in the evidence. Further research should prioritize experimental validation of its hypothesized applications.

- Industrial Relevance: Compounds like Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate (CAS 1016825-43-6) are commercially available, suggesting a scalable synthetic pathway for related derivatives .

Biological Activity

Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a unique quinoline structure. This compound has garnered attention due to its potential biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties. This article delves into its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 380.4 g/mol. The compound features an ethyl ester group, a dimethoxy-substituted aniline moiety, and additional methyl groups that enhance its chemical reactivity and biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities through mechanisms such as:

- Inhibition of Protein Kinases : This compound may inhibit specific protein kinases involved in cancer cell proliferation .

- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Similar quinoline derivatives have shown efficacy against various bacterial strains, suggesting potential antimicrobial effects.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies

- Anticancer Activity : A study conducted on the anticancer properties of quinoline derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics, indicating its potential as an alternative antimicrobial agent.

- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 4-(3,4-dimethoxyanilino)-6,8-dimethylquinoline-3-carboxylate, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous quinoline derivatives are synthesized via refluxing with sodium ethoxide in ethanol, followed by recrystallization from 95% ethanol to achieve purity . Key factors include precise temperature control (e.g., reflux at 90°C), catalyst concentration (e.g., 0.10 mmol sodium ethoxide), and stoichiometric ratios. Impurities often arise from incomplete cyclization or side reactions, necessitating chromatographic purification or repeated recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester group) .

- NMR (1H/13C) : Resolves aromatic protons (6.5–8.5 ppm) and methyl/methoxy substituents (δ ~2.5 ppm for methyl, ~3.8 ppm for methoxy) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain .

Q. How do substituent positions (e.g., 3,4-dimethoxyanilino, 6,8-dimethyl) influence the compound’s solubility and stability?

Methoxy groups enhance solubility in polar solvents (e.g., DMSO, ethanol) but may reduce lipid membrane permeability. Methyl groups at 6,8 positions increase steric bulk, potentially improving metabolic stability by shielding reactive sites . Comparative studies show that electron-donating substituents (e.g., methoxy) stabilize the quinoline core, whereas halogens (e.g., fluoro) alter electronic density for target binding .

Advanced Research Questions

Q. What computational strategies are used to predict biological activity, such as binding affinity to topoisomerases or kinases?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with enzymes like topoisomerase II. For example, related quinoline derivatives exhibit binding energies ≤ -8.5 kcal/mol, with hydrogen bonds to catalytic residues (e.g., Asp543 in topoisomerase II) . Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to assess charge transfer potential, critical for DNA intercalation mechanisms .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies of similar quinoline derivatives?

Discrepancies may stem from assay variability (e.g., cell line specificity, concentration ranges) or structural nuances. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., replacing methoxy with trifluoromethyl) to isolate pharmacophoric groups .

- Standardized Assays : Using isogenic cell lines and fixed IC50 determination protocols .

- Meta-Analysis : Cross-referencing datasets from PubChem or ChEMBL to identify trends in bioactivity .

Q. What experimental approaches optimize the compound’s nonlinear optical (NLO) properties for applications in photovoltaics or photodetectors?

Theoretical studies (e.g., CAM-B3LYP/6-311++G(d,p)) predict hyperpolarizability (β) values >14 ×10⁻³⁰ esu, surpassing urea. Key strategies include:

- Crystal Engineering : Enhancing π-conjugation via co-crystallization with electron-deficient moieties .

- Doping : Incorporating Au nanoparticles to amplify plasmonic effects, as seen in perovskite solar cells (e.g., 24.84% efficiency in MAPbI3 systems) .

Q. How do reaction pathways for derivatization (e.g., amidation, halogenation) impact pharmacological efficacy?

- Amidation : Introducing benzamido groups (e.g., 3-methoxybenzamido) enhances target specificity for kinases but may reduce solubility .

- Halogenation : Fluorine at position 6 improves metabolic stability and blood-brain barrier penetration, as observed in fluoroquinolones . Reaction conditions (e.g., anhydrous ethanol, triethylamine catalyst) must avoid hydrolysis of the ester group .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic data collection and refinement for this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL-2018 for full-matrix least-squares refinement, applying restraints for disordered methoxy groups .

- Validation : Check R-factor convergence (<5%) and Platon ADDSYM for missed symmetry .

Q. How can researchers design dose-response studies to evaluate cytotoxicity while minimizing off-target effects?

- In Vitro Models : Use cancer cell lines (e.g., MCF-7, HepG2) with non-malignant controls (e.g., HEK293).

- Dose Range : 0.1–100 µM, with IC50 calculated via nonlinear regression (GraphPad Prism).

- Mechanistic Probes : Combine with ROS assays or caspase-3 activity kits to confirm apoptosis .

Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.